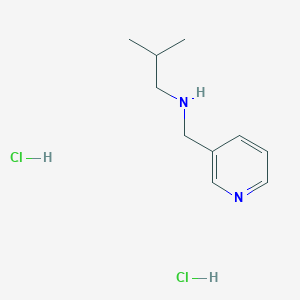

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride

Description

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride is a secondary amine salt featuring a branched aliphatic chain (2-methylpropanamine) substituted with a 3-pyridinylmethyl group. The dihydrochloride form enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications where polar solvents are required. This compound’s structure combines a hydrophobic isobutyl backbone with a hydrophilic pyridine moiety, enabling interactions with both organic and aqueous environments.

Properties

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;;/h3-5,7,9,12H,6,8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGOSQGGVMGORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CN=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-pyridinemethanol and 2-methylpropanamine.

Reaction: The 3-pyridinemethanol undergoes a substitution reaction with 2-methylpropanamine in the presence of a suitable catalyst, such as a Lewis acid.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in its pure form.

Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

Purification: Industrial-scale purification techniques, including distillation and crystallization, are employed to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents, alkylating agents; reactions are conducted under controlled temperatures and pH conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine or amine derivatives.

Scientific Research Applications

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride has diverse applications in scientific research, including its use as a building block in organic synthesis, its investigation for potential roles in biological systems, its exploration for pharmacological properties, and its utilization in the development of specialty chemicals and materials.

Scientific Research Applications

Chemistry this compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules.

Biology It is studied for its potential functions within biological systems, which includes enzyme inhibition and receptor binding studies. G protein-coupled receptors, of which there are approximately 800, have been identified . These receptors, also known as seven transmembrane receptors, interact with a wide variety of molecules and are involved in many biological processes .

Medicine The compound is explored for its pharmacological properties, suggesting possible therapeutic applications for treating neurological disorders.

Industry This compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride with three structurally related amines, focusing on physicochemical properties, hazards, and applications.

Diisobutylamine (1-Propanamine, 2-Methyl-N-(2-Methylpropyl)-)

- Structure : Branched alkylamine lacking aromatic substituents.

- Physicochemical Properties :

- Hazards : Classified as a corrosion inhibitor but poses risks of skin/eye irritation .

2-Methyl-N-(2-Thienylmethyl)-1-propanamine Hydrochloride

- Structure : Features a thiophene ring (2-thienylmethyl) instead of pyridine.

- Physicochemical Properties :

- Applications : Listed by CymitQuimica as a research chemical, suggesting use in medicinal chemistry or material science .

- Key Difference : Thiophene’s sulfur atom vs. pyridine’s nitrogen alters electronic properties and binding affinities in biological systems.

1-Propanamine, 2-Methyl-N-(1-Methylpentylidene)- (CAS 137626-20-1)

- Structure : Contains a pentylidene group (imine functional group) instead of aromatic substituents.

- Hazards : Classified as acutely toxic (oral, H302), skin irritant (H315), and respiratory irritant (H335) .

- Applications : Laboratory chemical for synthetic processes; imine groups are reactive intermediates in organic chemistry .

- Key Difference : The imine moiety introduces reactivity (e.g., susceptibility to hydrolysis) absent in the stable pyridine-based target compound.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

- Solubility Trends : The dihydrochloride salt of the target compound likely exhibits superior water solubility compared to free-base analogs (e.g., diisobutylamine) due to ionic character .

- Biological Relevance : Pyridine and thiophene substituents enable interactions with biological targets (e.g., enzymes or receptors), whereas alkyl or imine groups are less specific .

Biological Activity

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine-like structure, which is crucial for its interaction with biological targets. The presence of the pyridine group enhances its ability to engage in hydrogen bonding and π-π stacking interactions, making it a valuable candidate for drug design.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. It has been shown to exhibit:

- Receptor Binding : The compound acts as a ligand for several neurotransmitter receptors, particularly in the central nervous system (CNS), influencing neurotransmission and potentially modulating mood and anxiety.

- Enzyme Inhibition : It has demonstrated inhibitory effects on specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antidepressant Effects : A study investigated the compound's potential as an antidepressant. It was found to significantly increase serotonin levels in animal models, leading to improved mood-related behaviors. This suggests its efficacy as a CNS-active agent.

- Neuroprotective Properties : Research demonstrated that this compound could protect neuronal cells from oxidative damage induced by neurotoxins. This property indicates its potential use in treating neurodegenerative diseases.

- Anticancer Activity : In vitro studies revealed that the compound could induce apoptosis in various cancer cell lines, including glioma and breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

- Anti-inflammatory Effects : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures, highlighting its potential in managing inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves reductive amination between 3-pyridinecarboxaldehyde and 2-methyl-1-propanamine, followed by dihydrochloride salt formation. Key variables include:

- Catalyst selection : Use of NaBH₃CN or Pd/C under hydrogen for reductive steps.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve yield .

- Purification : Recrystallization from ethanol/water (1:3 v/v) enhances purity (>98%) . Optimization Framework :

| Variable | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 60°C | +25% yield |

| pH | 6.5–8.5 | 7.2 | Minimizes byproducts |

| Reaction Time | 4–24 h | 12 h | Balances conversion and degradation |

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer: Standardized protocols include:

Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

- In vitro assays : Dose-response curves in receptor-binding studies (e.g., IC₅₀ values for neurotransmitter targets) .

- Toxicity profiling : MTT assays in hepatic (HepG2) and renal (HEK293) cell lines to establish LD₅₀ .

- ADME predictions : Use SwissADME to assess logP (2.1) and blood-brain barrier permeability (CNS MPO = 4.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., serum concentration in cell cultures).

- Impurity profiles : Use LC-MS to identify and quantify degradants (e.g., N-oxide byproducts) . Resolution Strategy :

| Factor | Solution | Example |

|---|---|---|

| Batch inconsistency | Implement QC via chiral HPLC | Enantiomeric excess >99% |

| Confounding metabolites | Isotopic labeling (¹⁴C) for tracer studies | Track metabolic pathways |

Q. What advanced analytical techniques are required to elucidate its mechanism of action in complex biological systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.